Chromate ion cr-51

Description

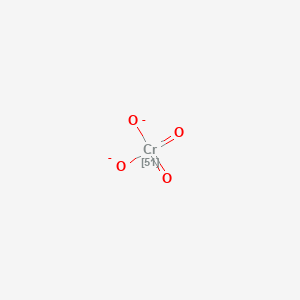

Structure

2D Structure

Properties

Molecular Formula |

CrO4-2 |

|---|---|

Molecular Weight |

114.942 g/mol |

IUPAC Name |

dioxido(dioxo)(51Cr)chromium-51 |

InChI |

InChI=1S/Cr.4O/q;;;2*-1/i1-1;;;; |

InChI Key |

ZCDOYSPFYFSLEW-HONVGLGOSA-N |

Isomeric SMILES |

[O-][51Cr](=O)(=O)[O-] |

Canonical SMILES |

[O-][Cr](=O)(=O)[O-] |

Origin of Product |

United States |

Radiochemistry and Production Methodologies for Chromium 51 Tracers

Nuclear Reactions and Isotope Generation for Chromium-51 (B80572)

The generation of Chromium-51 is primarily accomplished through two distinct pathways: neutron activation in a nuclear reactor and charged-particle bombardment in a cyclotron. The choice of method influences the characteristics of the final product, particularly its specific activity.

Reactor Production: The most common reactor-based method is the neutron capture reaction involving a stable chromium isotope, ⁵⁰Cr. researchgate.net This process, represented by the nuclear reaction ⁵⁰Cr(n,γ)⁵¹Cr, involves irradiating a target enriched in ⁵⁰Cr with thermal neutrons in a high-flux nuclear reactor. arxiv.org The natural abundance of ⁵⁰Cr is only about 4.34%, necessitating the use of isotopically enriched chromium targets to achieve the high specific activity required for many applications. arxiv.orgwikipedia.org For instance, the production of a high-activity ⁵¹Cr source for neutrino experiments involved enriching chromium to 96.5% in the ⁵⁰Cr isotope and irradiating it in the high-flux SM-3 reactor. arxiv.org While this method can produce large quantities of ⁵¹Cr, the resulting product is typically "carrier-added," meaning the radioactive ⁵¹Cr is mixed with the unreacted stable ⁵⁰Cr target material, which can limit the specific activity.

Cyclotron Production: An alternative route that yields "no-carrier-added" ⁵¹Cr involves the use of a cyclotron. iaea.org This method typically employs the ⁵¹V(p,n)⁵¹Cr nuclear reaction, where a target made of natural vanadium (which is nearly 100% ⁵¹V) is bombarded with a proton beam. iaea.orgresearchgate.net Another possible reaction is ⁵¹V(d,2n)⁵¹Cr, using a deuteron (B1233211) beam. iaea.org Because the product nuclide (Chromium-51) is a different element from the target nuclide (Vanadium-51), a chemical separation is possible, resulting in a product with very high specific activity. iaea.org Cyclotrons delivering proton energies between 11 and 20 MeV are suitable for this production method. researchgate.netnih.gov

Table 1: Comparison of Nuclear Production Reactions for Chromium-51

| Parameter | Reactor Production | Cyclotron Production |

| Reaction | ⁵⁰Cr(n,γ)⁵¹Cr lnhb.fr | ⁵¹V(p,n)⁵¹Cr lnhb.fr |

| Facility | Nuclear Reactor arxiv.org | Cyclotron iaea.org |

| Target Material | Enriched ⁵⁰Chromium arxiv.org | Natural Vanadium researchgate.net |

| Projectile | Thermal Neutron (n) arxiv.org | Proton (p) researchgate.net |

| Product Type | Carrier-Added researchgate.net | No-Carrier-Added iaea.org |

| Advantage | High yield potential | High specific activity cern.ch |

Radiochemical Separation and Purification Techniques for [⁵¹Cr]Chromate

Following irradiation, the newly produced ⁵¹Cr must be chemically separated from the bulk target material and purified to yield the desired chemical form, [⁵¹Cr]Chromate (⁵¹CrO₄²⁻).

Separation from Vanadium Targets (Cyclotron Route): For cyclotron-produced ⁵¹Cr, the separation from the vanadium target is a crucial step. A common method involves a combination of co-precipitation and ion-exchange chromatography. iaea.orgiaea.org

Co-precipitation: The irradiated vanadium target is dissolved, and the ⁵¹Cr is co-precipitated with a carrier like iron(III) hydroxide (B78521) (Fe(OH)₃). iaea.org This step separates the chromium from the bulk vanadium.

Anion Exchange Chromatography: The precipitate is redissolved, and the solution is passed through an anion exchange resin, such as Dowex 1X8, in a hydrochloric acid medium. iaea.orgiaea.org Under these conditions, iron and chromium exhibit different distribution coefficients, allowing for their effective separation. iaea.org The purified ⁵¹Cr can then be oxidized to the hexavalent chromate (B82759) (Cr(VI)) state.

Separation via the Szilard-Chalmers Effect (Reactor Route): To overcome the low specific activity of reactor-produced ⁵¹Cr, the Szilard-Chalmers effect can be utilized. tudelft.nlhpschapters.org This process relies on the fact that the recoil energy imparted to the nucleus during the (n,γ) reaction is sufficient to break the chemical bonds holding the atom in its parent molecule. tudelft.nleuropa.eu When a stable chromium compound like potassium chromate (K₂CrO₄) is irradiated, the newly formed radioactive ⁵¹Cr atom (often in a reduced Cr(III) state) is ejected from the crystal lattice. hpschapters.orgiaea.org This creates a chemical distinction between the radioactive product and the stable target material.

The recoiled ⁵¹Cr(III) can then be separated from the bulk K₂⁵⁰CrO₄ target using several techniques:

Solvent Extraction: The irradiated target is dissolved, and the bulk chromate (Cr(VI)) is extracted into an organic phase using a liquid anion exchanger, leaving the desired ⁵¹Cr(III) in the aqueous phase. iaea.orgakjournals.com Reagents such as diphenyl-2-pyridylmethane (B146886) in chloroform (B151607) have been successfully used for this purpose. iaea.orgakjournals.com

Solid-Liquid Extraction: In novel approaches, chromium-based metal-organic frameworks (MOFs) like MIL-101(Cr) are used as targets. tudelft.nleuropa.eu After irradiation, the recoiled ⁵¹Cr is extracted from the solid MOF target using a solution containing a chelating agent like EDTA. tudelft.nleuropa.eu

Ion Exchange: Anion exchange resins can be used to adsorb the anionic chromate (CrO₄²⁻) from the bulk target, allowing the cationic recoiled ⁵¹Cr(III) to pass through. researchgate.netnxedge.ioresearchgate.net

After separation, the purified ⁵¹Cr(III) is oxidized to the [⁵¹Cr]Chromate form using an oxidizing agent in an alkaline medium. iaea.org

Assessment of Radiochemical Purity and Specific Activity in Research Applications

The utility of [⁵¹Cr]Chromate as a tracer is critically dependent on its quality, which is defined primarily by its radiochemical purity and specific activity.

Radiochemical Purity (RCP): Radiochemical purity is the fraction of the total radioactivity in a sample that is present in the desired chemical form, in this case, [⁵¹Cr]Chromate. ymaws.com Impurities, such as residual ⁵¹Cr(III), can alter the biological behavior of the tracer and lead to erroneous results. The most common method for determining the RCP of radiopharmaceuticals is thin-layer chromatography (TLC). sums.ac.irescholarship.org In a typical TLC procedure, a small spot of the radiopharmaceutical is applied to a stationary phase (e.g., a silica (B1680970) gel or paper strip). ymaws.comnih.gov The strip is then developed in a mobile phase (a solvent). researchgate.net Different chemical species will migrate at different rates, allowing for their separation. For [⁵¹Cr]Chromate, one system might cause the desired ⁵¹CrO₄²⁻ to migrate with the solvent front, while impurities like ⁵¹Cr³⁺ remain at the origin. sums.ac.ir The distribution of radioactivity on the strip is then measured using a radiochromatogram scanner or by cutting the strip into sections and counting them in a gamma counter or dose calibrator. researchgate.net

Specific Activity: Specific activity is a measure of the radioactivity per unit mass of the element (e.g., Curies per gram or Becquerels per gram). cern.ch High specific activity is crucial for tracer studies to ensure that a sufficient amount of radioactivity can be administered without introducing a pharmacologically significant mass of the substance. Cyclotron production inherently yields a high specific activity, no-carrier-added product. iaea.org For reactor production, employing the Szilard-Chalmers effect is essential for achieving high specific activity. iaea.org The theoretical maximum specific activity for pure ⁵¹Cr is approximately 9.24 x 10⁴ Ci/g. umich.eduunmc.edu

The final activity of the ⁵¹Cr is quantified using gamma-ray spectrometry. epa.gov This technique uses a detector, such as a High-Purity Germanium (HPGe) detector, to measure the characteristic gamma rays emitted by the radionuclide. researchgate.net ⁵¹Cr decays by electron capture and emits a principal gamma photon at an energy of 320.1 keV, which serves as its signature for identification and quantification. wikipedia.org Both gamma counters and liquid scintillation counters can be used for detection, though their counting efficiencies differ. revvity.comrutgers.edu

Table 2: Examples of Achieved Specific Activity for Chromium-51

| Production / Purification Method | Achieved Specific Activity | Reference |

| Szilard-Chalmers on Potassium Chromate, O₂ atmosphere | 33 Ci/mg (33,000 Ci/g) | iaea.org |

| Szilard-Chalmers on K₂CrO₄, liquid-anion exchange | > 30 Ci/g | iaea.orgakjournals.com |

| Commercial Sodium Chromate (sterile solution) | 400 - 1200 Ci/g | revvity.com |

| Theoretical Maximum (carrier-free) | 92,442 Ci/g | umich.edu |

Advanced Methodologies for 51cr Chromate Labeling and Detection

Cellular and Subcellular Labeling Protocols with [51Cr]Chromate

The labeling of whole cells with [51Cr]chromate is a foundational technique in nuclear medicine and hematological research. The protocols are tailored to the specific cell type, leveraging its unique physiological properties to achieve efficient and stable labeling for subsequent in vivo or in vitro analysis.

The labeling of red blood cells (erythrocytes) with [51Cr]chromate is a well-established method for various physiological tracing studies. nih.govnrc.gov This technique is instrumental in determining red blood cell survival, total red cell volume or mass, and sites of sequestration or blood loss. nih.goviaea.orglablogic.com The underlying principle involves the binding of the [51Cr] radiometal to the β-globin chains of hemoglobin within the erythrocytes. nih.gov

The standard procedure for labeling is a relatively straightforward in vitro process. nih.gov Blood is collected in the presence of an anticoagulant, such as acid-citrate-dextrose (ACD-A). iaea.org The [51Cr]sodium chromate (B82759) solution is then added directly to the anticoagulated whole blood and incubated, typically for 15 to 30 minutes at room temperature. iaea.org Following incubation, the labeling reaction is terminated. This is commonly achieved by adding ascorbic acid (Vitamin C), which rapidly reduces any remaining extracellular hexavalent [51Cr]chromate to the trivalent state, preventing it from labeling additional cells. nih.goviaea.org Alternatively, the reaction can be stopped by centrifuging the sample and removing the plasma containing the unbound label. nih.gov For certain applications, the labeled cells are washed and resuspended in a sterile isotonic saline solution before re-injection. iaea.org

The efficiency of this labeling process is a critical parameter and is defined as the percentage of total radioactivity that has been successfully incorporated into the erythrocytes. iaea.org It is determined by measuring the radioactivity in the packed red cells relative to the total activity in the entire sample (cells plus plasma). nih.goviaea.org Under optimal conditions, labeling efficiencies of approximately 90% can be achieved. iaea.org However, several factors can influence this efficiency, including the pH, incubation temperature, hematocrit, and any pre-existing damage to the cells. iaea.org Studies have also shown that labeling efficiency can vary between species; for instance, sheep erythrocytes exhibit a lower mean labeling efficiency (around 67.5%) compared to human red blood cells. asm.org Historically, this method was a cornerstone for diagnosing conditions like polycythemia vera, though its clinical use has seen a decline with the advent of newer, less time-consuming methods. nrc.gov

Table 1: Key Parameters in [51Cr]Chromate Labeling of Erythrocytes

| Parameter | Description | Typical Value/Method | Source(s) |

|---|---|---|---|

| Primary Application | In vivo tracking of red blood cells. | Red Cell Survival, Volume, Sequestration. | nih.goviaea.orglablogic.com |

| Anticoagulant | Prevents clotting during the procedure. | Acid-Citrate-Dextrose (ACD-A). | iaea.org |

| Incubation Time | Duration for chromate to enter and bind within the cells. | 15-30 minutes. | iaea.org |

| Incubation Temp. | Temperature at which labeling is performed. | Room Temperature. | iaea.org |

| Reaction Termination | Stops further labeling by unbound chromate. | Addition of Ascorbic Acid. | nih.goviaea.org |

| Binding Site | Molecular target of the chromium ion within the cell. | β-globin chain of hemoglobin. | nih.gov |

| Optimal Efficiency | Percentage of radiolabel successfully bound to cells. | ~90% (human). | iaea.org |

Labeling of leukocytes (white blood cells) and specific lymphocyte populations with [51Cr]chromate is a cornerstone technique for immunological research, enabling both the in vitro assessment of cell function and the in vivo tracking of cell migration and survival. iaea.orguwm.edu The methodologies can be broadly categorized into two major applications: cytotoxicity assays and in vivo kinetic studies.

The most prominent use of [51Cr]chromate in immunology is the 51Cr release assay , which has long been the gold standard for quantifying cell-mediated cytotoxicity. nih.govnih.govresearchgate.net This assay is used to precisely measure the lytic capability of effector cells such as Cytotoxic T Lymphocytes (CTLs), Natural Killer (NK) cells, and Chimeric Antigen Receptor (CAR)-T cells. nih.govnih.gov The principle involves labeling target cells (e.g., tumor cells or virus-infected cells) with sodium [51Cr]chromate. nih.govscienze.nz When these labeled target cells are co-cultured with effector lymphocytes, the effector cells induce lysis, leading to the rupture of the target cell membrane and the release of the intracellular [51Cr] into the culture supernatant. nih.govscienze.nz The amount of radioactivity released into the supernatant, measured by a gamma counter, is directly proportional to the cytotoxic activity of the effector cells. lablogic.com This method is highly adaptable and is used to evaluate the efficacy of immunotherapies and to study fundamental mechanisms of immune-mediated cell killing, including antibody-dependent cell-mediated cytotoxicity (ADCC). nih.govlablogic.comrichtlijnendatabase.nl

The second major application is for in vivo immunological studies , where [51Cr]chromate is used to track the survival, circulation, and tissue distribution of leukocytes and lymphocytes. iaea.orguwm.edu In these protocols, a population of leukocytes is first separated from whole blood, labeled with [51Cr] in vitro, and then re-infused into the subject. iaea.orguwm.edu The fate of these labeled cells can then be monitored over time. uwm.edu The survival of the cells in the bloodstream is determined by taking serial blood samples and measuring their radioactivity. uwm.edu Simultaneously, external radiation detectors can be placed over organs like the spleen, liver, and bone marrow to track the migration and sequestration of the labeled cells within the body. uwm.edu Research using this technique has provided key insights into lymphocyte kinetics, demonstrating an initial rapid clearance from the blood and uptake into the spleen and liver, and has been used to estimate the circulatory half-life of these cells. iaea.orguwm.edunih.gov Furthermore, these methods have been employed to study "lymphocyte trapping," a phenomenon where lymphocyte migration patterns are altered in response to an antigenic challenge. nrc.govberthold.com

Table 2: Comparison of [51Cr] Labeling Methodologies for Immunological Studies

| Feature | 51Cr Release Assay (In Vitro) | In Vivo Kinetic/Migration Study |

|---|---|---|

| Objective | Quantify cytotoxic activity of effector cells (e.g., NK, CTL). nih.govresearchgate.net | Track cell survival, circulation, and tissue distribution. iaea.orguwm.edu |

| Labeled Component | Target Cells (e.g., tumor cells). nih.govscienze.nz | Effector Cells (Leukocytes/Lymphocytes). iaea.orguwm.edu |

| Primary Measurement | Radioactivity released into culture supernatant. nih.govlablogic.com | Radioactivity in blood samples and over specific organs. uwm.edu |

| Key Outcome | Percentage of specific lysis. researchgate.net | Cell half-life, organ sequestration patterns. iaea.orguwm.edu |

| Typical Duration | Short-term (e.g., 4 hours). nih.gov | Long-term (hours to days). uwm.edu |

The labeling of platelets (thrombocytes) with [51Cr]chromate provides a critical tool for studying platelet kinetics, including their survival time in circulation and the sites of their removal or sequestration. iaea.orgasm.orgumich.edu These studies are particularly valuable in the clinical investigation and classification of thrombocytopenias (low platelet counts). asm.orgnih.govresearchgate.net

The methodology for platelet labeling begins with the separation of platelets from whole blood to create a platelet concentrate. uwm.eduresearchgate.net This is typically achieved through differential centrifugation. researchgate.net The concentrated platelet suspension is then incubated with sodium [51Cr]chromate solution. uwm.edu To stop the labeling reaction and prevent the labeling of other cells upon transfusion, ascorbic acid is added to reduce any unbound hexavalent chromium (Cr⁶⁺) to its trivalent form (Cr³⁺), which is then bound by plasma proteins. uwm.edu The labeled platelets are subsequently sedimented via centrifugation, the supernatant containing unbound [51Cr] is discarded, and the final labeled platelet pellet is resuspended in platelet-poor plasma for infusion into the subject. uwm.edu

Once the labeled platelets are infused, their survival can be tracked by measuring the radioactivity in blood samples drawn over several days; the normal survival time is approximately 7 to 11 days. researchgate.netresearchgate.net In parallel, external probes can be used to perform surface scanning over the spleen and liver to identify sites of platelet sequestration. nih.govresearchgate.net A high spleen-to-liver radioactivity ratio is indicative of significant splenic sequestration, a finding that can help predict a patient's response to splenectomy in conditions like idiopathic thrombocytopenic purpura (ITP). nih.govnih.govresearchgate.net

Despite its utility, [51Cr] labeling of platelets has recognized limitations. The labeling efficiency is relatively low compared to other isotopes like Indium-111 ([111In]), with one comparative study noting an efficiency of 32.6% for [51Cr] versus 57.8% for [111In]. berthold.com Additionally, the extensive manipulation required for separation and labeling can potentially impact platelet viability and the recovery of transfused cells. researchgate.net

While erythrocytes, leukocytes, and platelets are the principal cell types studied using [51Cr]chromate, the fundamental labeling principles can theoretically be applied to other isolated cell suspensions.

Table 3: Methodology for [51Cr]Chromate Labeling of Platelets

| Step | Description | Key Considerations | Source(s) |

|---|---|---|---|

| 1. Platelet Isolation | Separation of platelets from whole blood. | Achieved via differential centrifugation to create platelet-rich plasma. | uwm.eduresearchgate.net |

| 2. Incubation | Exposure of platelets to the radiolabel. | Platelet concentrate is incubated with Na₂[⁵¹Cr]O₄. | uwm.edu |

| 3. Reaction Termination | Halting the labeling process. | Ascorbic acid is added to reduce unbound Cr⁶⁺. | uwm.edu |

| 4. Washing/Resuspension | Preparation for infusion. | Labeled platelets are sedimented, washed, and resuspended in plasma. | uwm.edu |

| 5. In Vivo Analysis | Tracking of labeled platelets after infusion. | Measurement of platelet survival (blood samples) and sequestration (organ scanning). | nih.govresearchgate.net |

The effectiveness of [51Cr]chromate as a cellular label is critically dependent on its strong intracellular retention. nih.gov However, a low-level, continuous leakage of the isotope, known as efflux or elution, is a recognized characteristic of the technique. nih.gov In vitro studies are essential for quantifying both the retention and efflux of [51Cr] to properly interpret data from both cell survival studies and cytotoxicity assays.

The fundamental basis for [51Cr] labeling relies on the principle that the hexavalent chromate ion penetrates the cell membrane and is then reduced to the trivalent state, which binds firmly to intracellular proteins like hemoglobin, thus ensuring high initial retention. nih.gov This high retention in viable cells is the basis for some specialized assays where the uptake and retention of [51Cr], rather than its release, is measured to determine cell viability. uwm.edunih.gov In these "uptake assays," only living cells are capable of taking up and retaining the label. uwm.edu

Despite the stable intracellular binding, a persistent, spontaneous efflux of [51Cr] from labeled cells invariably occurs. nih.gov For erythrocytes, this elution rate has been quantified and is known to be highest immediately after labeling and decreases over time. nih.gov In various studies, this rate has been measured to be between 0.62% and 2.27% per day. nrc.gov This elution is a significant confounding factor in red cell survival studies, as it causes the decay in blood radioactivity to be faster than the true rate of red cell destruction, requiring corrective calculations. nih.govresearchgate.net

In the context of in vitro cytotoxicity assays, this baseline leakage is referred to as "spontaneous release." scienze.nzberthold.com It represents the amount of [51Cr] that leaches from intact, unlysed target cells during the incubation period, which is typically in the range of 5-15% over 3-4 hours. umich.edu Measuring this spontaneous release is a critical control. The calculation for specific cell lysis by immune cells requires subtracting the radioactivity of the spontaneous release from the experimentally measured release. scienze.nzumich.edu High spontaneous release can indicate that the target cells are in poor condition, which can compromise the integrity of the assay results. berthold.com

Table 4: In Vitro [51Cr] Retention and Efflux Parameters

| Parameter | Context | Typical Rate / Value | Significance | Source(s) |

|---|---|---|---|---|

| Cellular Retention | Cell Viability Assays | High in viable cells. | Only live cells efficiently take up and retain [51Cr]. | uwm.edunih.gov |

| Erythrocyte Elution | Red Cell Survival Studies | 0.6-2.3% per day. | A known source of error; causes overestimation of cell destruction if uncorrected. | nih.govnrc.govresearchgate.net |

| Spontaneous Release | Cytotoxicity Assays | 5-15% over 3-4 hours. | A critical baseline control for calculating specific cell lysis. | berthold.comumich.edu |

| Maximum Release | Cytotoxicity Assays | Lysis with detergent. | Represents 100% lysis, used as the upper control for normalization. | scienze.nz |

Non-Cellular Biological Molecule Labeling and Conjugation Strategies

While [51Cr]chromate is overwhelmingly utilized for the radiolabeling of blood cells, its application extends to non-cellular biological macromolecules, with serum albumin being the most prominent example. nih.govnih.gov The labeling of albumin with [51Cr] allows for specialized diagnostic studies, particularly in the field of gastroenterology.

The primary application of [51Cr]-labeled albumin is in the quantitative measurement of gastrointestinal protein loss, a condition associated with various protein-losing enteropathies. nih.gov A common methodology involves a dual-isotope technique, where [51Cr]-labeled albumin is administered to a patient simultaneously with albumin labeled with a different isotope, such as Iodine-125 ([125I]). nih.govnih.gov In this experimental design, the [125I]-albumin is used to measure the total body albumin turnover rate by tracking its disappearance from the plasma and its excretion in urine. nih.gov Concurrently, the [51Cr]-albumin serves as a specific marker for protein loss into the gut. nih.govnih.gov Because the [51Cr] label is not significantly absorbed from the gastrointestinal tract, any labeled albumin that leaks into the gut will be excreted in the feces. nih.gov By measuring the amount of [51Cr] radioactivity in stool samples over time and relating it to the specific activity of [51Cr]-albumin in the plasma, a direct quantification of gastrointestinal albumin catabolism can be achieved. nih.govnih.gov Studies in normal subjects have used this method to show that gastrointestinal catabolism accounts for less than 10% of total albumin turnover. nih.govnih.gov

The specific chemical conjugation strategies for binding [51Cr]chromate to proteins like albumin are not extensively detailed in recent literature, which focuses more on the application of the pre-labeled product. The process is understood to involve the incubation of the purified protein with the sodium [51Cr]chromate solution, where the chromate ion forms a stable bond with the protein. This contrasts with modern bioconjugation techniques that often employ sophisticated linkers to attach molecules to specific amino acid residues (e.g., amine or thiol groups). Such advanced covalent conjugation strategies are not typically described for creating [51Cr]-biomolecule complexes, which rely on the inherent binding properties of the chromate ion.

Table 5: Dual-Isotope Albumin Turnover Study using [51Cr]Chromate

| Labeled Molecule | Isotope | Measurement Matrix | Parameter Determined | Source(s) |

|---|---|---|---|---|

| Albumin | [125I] | Plasma, Urine | Total Albumin Turnover | nih.govnih.gov |

Detection and Quantification Techniques for Chromium-51 (B80572) in Experimental Matrices

The accurate detection and quantification of Chromium-51 in various experimental matrices—such as cell suspensions, plasma, tissue homogenates, or cell culture supernatants—are fundamental to the success of all [51Cr]-based assays. The choice of detection method depends on factors like the required sensitivity, sample throughput, and the available instrumentation. The two principal techniques employed are gamma counting and liquid scintillation counting (LSC).

Gamma Counting is the traditional and most direct method for detecting [51Cr]. asm.org This technique relies on the fact that [51Cr] decays via electron capture, resulting in the emission of a characteristic gamma ray at an energy of 320 keV, which occurs in 9.8% of its decay events. umich.edu A gamma counter uses a solid scintillation crystal, most commonly sodium iodide (NaI), that surrounds the sample vial. berthold.com When gamma rays from the sample strike the crystal, they produce flashes of light (scintillations), which are converted into an electrical signal by a photomultiplier tube (PMT) and registered as a count. berthold.com These instruments are heavily shielded with lead to minimize background radiation and prevent crosstalk between samples, making them robust for applications like cytotoxicity assays and red cell volume measurements. lablogic.comscienze.nz However, a significant limitation of gamma counting for [51Cr] is its relatively low counting efficiency, which is often reported to be less than 7%. revvity.com

Liquid Scintillation Counting (LSC) offers a more sensitive alternative. nih.gov Although primarily designed for beta-emitting isotopes, LSC can efficiently detect the low-energy X-rays and Auger electrons that are emitted with high abundance during the electron capture decay of [51Cr]. nrc.govuwm.edu In this method, the experimental sample is mixed into a "cocktail" containing a solvent and a scintillating fluor. nrc.gov The energy from the radioactive decay is transferred to the fluor, causing it to emit photons of light that are then detected by PMTs. iaea.org LSC provides a major advantage in terms of counting efficiency, which can be significantly higher than that of gamma counters. For [51Cr], LSC efficiencies have been reported to be as high as 26%, compared to less than 7% for gamma counters. revvity.com One study found LSC to be approximately 15 times more efficient than gamma counting for the same samples. nih.gov This enhanced sensitivity allows for the use of smaller amounts of radioactivity or smaller sample volumes, which is particularly advantageous in micro-method cytotoxicity assays. nih.govnih.gov

The preparation of the experimental matrix is crucial for accurate quantification. Liquid samples like plasma or culture supernatants can often be measured directly. revvity.com Whole blood is typically lysed to ensure a homogenous sample, while solid tissues may require microwave digestion to eliminate matrix effects that can interfere with detection. richtlijnendatabase.nlresearchgate.net For assessing surface contamination, swabs can be placed directly into scintillation vials for counting. umich.edu

Table 6: Comparison of [51Cr] Detection Techniques

| Feature | Gamma Counting | Liquid Scintillation Counting (LSC) |

|---|---|---|

| Detection Principle | Detects 320 keV gamma rays via a solid NaI crystal. berthold.comumich.edu | Detects Auger electrons and low-energy X-rays via a liquid scintillant. nrc.govuwm.edu |

| Typical Efficiency | Low (< 7%). revvity.com | High (~16-26%). nih.govrevvity.com |

| Advantages | Direct measurement of gamma emission; robust and simple for many applications. scienze.nzberthold.com | Higher sensitivity; requires less radioactivity/sample; versatile for beta and gamma emitters. nih.govasm.orgnih.gov |

| Disadvantages | Low efficiency; less sensitive. nih.govrevvity.com | Requires sample mixing with a cocktail; potential for chemical quench (signal interference). iaea.org |

| Common Matrices | Blood, plasma, cell supernatants. scienze.nzrichtlijnendatabase.nl | Blood, cell supernatants, tissue digests, surface swabs. nih.govumich.eduresearchgate.net |

Gamma Scintillation Counting and Spectrometry

Gamma scintillation counting is a primary technique for quantifying the amount of 51Cr in a sample. wikipedia.org The process relies on a scintillation detector, most commonly a thallium-activated sodium iodide (NaI(Tl)) crystal, which fluoresces when struck by gamma rays. ifixit.comub.eduscispace.com

The fundamental principle involves the interaction of gamma photons emitted by 51Cr with the detector crystal. scispace.com This interaction excites the crystal, causing it to emit photons of light (scintillations). berthold.com A photomultiplier tube (PMT) then detects these light photons, converting them into an electrical pulse. scispace.comberthold.com The amplitude of this pulse is proportional to the energy of the incident gamma ray, allowing for the specific measurement of 51Cr. ub.eduscispace.com

Gamma counters are instruments specifically designed for this purpose, often featuring heavy lead shielding to minimize background radiation and increase measurement sensitivity. berthold.comscienze.nz Many modern gamma counters are equipped with multiple well-type detectors, enabling the high-throughput analysis of numerous samples simultaneously. berthold.comscienze.nz

Gamma Spectrometry builds on this principle by analyzing the energy spectrum of the emitted gamma radiation. epa.gov For 51Cr, the spectrometer is calibrated to detect photons within a specific energy window centered around its characteristic 320 keV peak. unmc.eduupstate.edu This energy discrimination is crucial for distinguishing 51Cr from other potential radionuclide contaminants and for reducing the contribution of background noise and scattered radiation to the final count. radiologykey.com The energy resolution of the detector—its ability to distinguish between closely spaced energy peaks—is a critical performance characteristic. epa.govradiologykey.com High-purity germanium (HPGe) detectors can also be used for spectrometry, offering superior energy resolution compared to NaI(Tl) detectors. nih.gov

Liquid scintillation counting (LSC) presents an alternative method. While traditionally used for beta emitters, LSC can also detect the Auger electrons emitted during the electron capture decay of 51Cr. revvity.comuwm.edu This method can offer higher counting efficiencies (around 26%) compared to gamma counting (around 7%). revvity.comnih.gov In LSC, the sample is mixed with a liquid scintillation cocktail, which converts the energy of the decay into light, subsequently detected by PMTs. uwm.edunrc.gov

Table 1: Key Decay Properties of Chromium-51

| Property | Value | Source(s) |

|---|---|---|

| Physical Half-Life | 27.7 days | umich.eduupstate.edu |

| Decay Mode | Electron Capture | unmc.edu |

| Primary Gamma Energy | 320 keV (9.8% abundance) | umich.eduunmc.edu |

| Primary X-ray Energy | 5 keV (22% abundance) | unmc.edu |

Imaging Modalities for Spatial Distribution Analysis in Experimental Systems

Beyond simple quantification, understanding the spatial distribution of [51Cr]chromate within experimental systems is crucial for interpreting biological processes. Imaging modalities provide visual evidence of the radionuclide's location in tissues, cells, or on surfaces.

Autoradiography is a high-resolution imaging technique used to visualize the distribution of a radioactive substance within a sample. wikipedia.orgslideshare.netscribd.com The method involves placing a sample containing the 51Cr-labeled compound in direct contact with a photographic emulsion or a phosphor-imaging plate. nih.govyoutube.com The gamma rays emitted by the 51Cr expose the emulsion, creating a latent image. youtube.com After an exposure period, the emulsion is developed, revealing a pattern of silver grains that maps the precise location of the radioactivity. scribd.com This technique can be applied at different scales, from whole-body autoradiography in animal models to micro-autoradiography for localization at the cellular or subcellular level. wikipedia.orgnih.gov

Gamma Cameras , also known as scintillation cameras, are instruments used in nuclear medicine to image the distribution of gamma-emitting radionuclides within a subject. scispace.comradiologykey.com A gamma camera consists of a large-area NaI(Tl) crystal, a collimator to direct the gamma rays, and an array of PMTs. radiologykey.comradiologykey.com When a gamma ray from 51Cr passes through the collimator and interacts with the crystal, the camera's positioning electronics calculate the location of the scintillation event. scispace.com By collecting many such events over time, a two-dimensional image of the radioactivity distribution is formed. radiologykey.com While primarily used for in vivo imaging, gamma cameras can be adapted for in vitro experimental systems to study the dynamic redistribution of 51Cr-labeled cells or molecules over time. radiologykey.com The performance of a gamma camera is determined by its intrinsic spatial resolution, detection efficiency, and energy resolution, with an optimal energy range typically between 100 and 200 keV. radiologykey.com Newer systems utilizing solid-state detectors like Cadmium Zinc Telluride (CZT) aim to improve upon traditional performance metrics. kromek.com

The analysis of radionuclide spatial distribution is critical, as assuming a uniform distribution can be misleading. Studies have shown that factors like gravity and electrostatic attraction can cause non-uniform distribution and temporal variations of radionuclides in in vitro culture systems, which significantly impacts the interpretation of biological effects. researchgate.netnih.gov

Table 2: Comparison of Imaging Modalities for 51Cr

| Modality | Principle | Key Features | Primary Application |

|---|---|---|---|

| Autoradiography | Exposure of photographic emulsion by decay emissions. youtube.com | High spatial resolution; provides detailed localization at the tissue or cellular level. wikipedia.orgnih.gov | Ex vivo analysis of radionuclide distribution in tissue sections or on blots. wikipedia.org |

| Gamma Camera Imaging | Detection of gamma rays by a large scintillation crystal to form a 2D image. scispace.comradiologykey.com | Allows for dynamic imaging of radionuclide distribution over time. radiologykey.com | In vivo or specialized in vitro studies of radiotracer localization and transport. radiologykey.com |

Sample Preparation and Background Reduction Protocols

Meticulous sample preparation and the implementation of background reduction strategies are essential for achieving accurate and reproducible results in [51Cr]chromate assays.

Sample Preparation for a typical 51Cr-release cytotoxicity assay involves several key steps. revvity.comjove.com Target cells are first incubated with Na₂⁵¹CrO₄ to allow for the uptake and labeling of intracellular proteins. jove.comscispace.com A critical subsequent step is washing the labeled cells multiple times with fresh media or buffer. jove.comrutgers.edu This washing procedure is crucial to remove any unbound [51Cr]chromate from the supernatant, which would otherwise contribute to a high "spontaneous release" value and confound the results. jove.com After washing, the cells are resuspended at a known concentration. jove.com For the assay itself, control samples are essential for accurate calculations:

Spontaneous Release: Labeled target cells incubated in media alone, representing the baseline leakage of 51Cr from healthy cells. revvity.comscispace.com

Maximum Release: Labeled target cells lysed completely, typically with a detergent, to determine the total incorporated radioactivity. revvity.comscispace.com

A significant challenge in assays involving red blood cells is hemolysis, the rupture of erythrocytes. nih.gov Hemolysis can occur either in vivo due to pathological conditions or in vitro due to improper sample collection or handling. nih.govnih.gov Since hemolysis releases intracellular contents, it can interfere with the assay results, making it difficult to distinguish between specific, cell-mediated lysis and non-specific release. nih.gov Therefore, protocols must be carefully designed to minimize mechanically induced hemolysis, and visual or automated inspection for hemolysis in samples is a critical quality control step. nih.govresearchgate.net In some cases, mathematical corrections for hemolysis interference may be applied, though this practice must be approached with caution. nih.gov

Background Reduction is vital for improving the signal-to-noise ratio in gamma counting. Background radiation originates from cosmic rays and naturally occurring radionuclides in the surrounding environment. icm.edu.plresearchgate.net Several strategies are employed to minimize its impact:

Passive Shielding: Gamma counters are enclosed in thick lead shielding to absorb external gamma radiation. berthold.comscienze.nz The thickness of the lead is chosen to effectively attenuate environmental background radiation. upstate.edu

Active Shielding (Anticoincidence Veto): More advanced systems use an active shield, often a plastic scintillator, that surrounds the primary detector. icm.edu.plresearchgate.net This "veto" detector is connected in an anticoincidence circuit with the main detector. If a cosmic ray passes through both the veto and the primary detector, the event is rejected and not counted, effectively filtering out this source of background. icm.edu.plresearchgate.net

Energy Windowing: As described in section 3.3.1, gamma spectrometry allows for counting only the events that fall within the specific energy peak of 51Cr (320 keV), excluding counts from lower-energy background radiation and Compton scatter. caen.it

Background Subtraction Algorithms: Sophisticated software algorithms, such as the Sensitive Nonlinear Iterative Peak (SNIP) algorithm, can be used to mathematically model and subtract the background continuum from the gamma spectrum, providing a more accurate area for the photopeak of interest. caen.itgithub.io

These combined methodologies ensure that the detected signal is a true representation of the [51Cr]chromate within the sample, leading to reliable and precise research findings.

Applications of 51cr Chromate in Biological Research Models

Cellular Viability and Cytotoxicity Assays Utilizing Chromium Release

The chromium-51 (B80572) release assay is a foundational and widely utilized method for quantifying cell-mediated cytotoxicity. In this assay, target cells are incubated with sodium chromate (B82759) [51Cr], which is taken up by viable cells and binds to intracellular proteins. These labeled target cells are then co-cultured with effector cells (such as Natural Killer cells or Cytotoxic T-Lymphocytes). If the effector cells induce lysis of the target cells, the [51Cr] is released into the culture supernatant. By measuring the radioactivity of the supernatant, a quantitative measure of cell death can be obtained.

The release of [51Cr] from a labeled target cell is a direct consequence of compromised plasma membrane integrity, a hallmark of cytolysis. This loss of membrane integrity is the terminal event in multiple forms of cell death, including apoptosis and necrosis.

Apoptosis (Programmed Cell Death): This is a controlled process involving a cascade of enzymatic events. While early apoptosis is characterized by changes like chromatin condensation and nuclear fragmentation, the cell membrane remains intact. However, in late-stage apoptosis, the membrane loses its integrity, leading to the formation of apoptotic bodies and the release of intracellular contents, including the [51Cr] label.

Necrosis (Unprogrammed Cell Death): Necrosis is typically a result of acute cellular injury from external factors like extreme temperatures or chemical insults. harvard.edu It is characterized by cell swelling and a rapid, uncontrolled rupture of the plasma membrane, causing the immediate release of cytoplasmic contents and [51Cr]. harvard.edunih.gov Programmed necrosis, or necroptosis, also results in membrane rupture through a regulated pathway involving RIP kinases. harvard.edunih.gov

Therefore, the [51Cr] release assay does not distinguish between the underlying death pathways (apoptosis vs. necrosis) but rather quantifies the ultimate outcome of these pathways: the loss of membrane integrity and cell lysis. The detection of released [51Cr] signifies that the cell has progressed to a terminal, irreversible stage of death.

A key strength of the chromium release assay is its ability to provide precise and accurate quantification of target cell lysis, making it a "gold standard" for measuring the cytotoxic activity of immune cells like Natural Killer (NK) cells and Cytotoxic T-Lymphocytes (CTLs). researchgate.netradiopaedia.org The degree of lysis is typically expressed as "percent specific lysis" and is calculated by comparing the [51Cr] release in test samples to control samples representing spontaneous and maximum release.

The calculation is as follows: % Specific Lysis = 100 x [(Test Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] nih.gov

Test Release: Radioactivity in the supernatant from target cells co-incubated with effector cells.

Spontaneous Release: Radioactivity in the supernatant from target cells incubated alone in the medium. This accounts for the natural, slow leakage of [51Cr] from healthy cells.

Maximum Release: Radioactivity from target cells that have been completely lysed using a detergent (like Triton X-100) or through freeze-thaw cycles.

Research findings often present data in tables showing a dose-dependent relationship between the number of effector cells and the extent of target cell killing, measured at various effector-to-target (E:T) ratios.

Table 1: Example Data from a [51Cr] Release Cytotoxicity Assay This table illustrates typical results from an experiment measuring the cytotoxic activity of CTLs against labeled target cells at different ratios.

| Effector:Target (E:T) Ratio | Mean cpm (Test Release) | Mean cpm (Spontaneous Release) | Mean cpm (Maximum Release) | % Specific Lysis |

| 40:1 | 5,890 | 850 | 8,200 | 68.6% |

| 20:1 | 4,550 | 850 | 8,200 | 50.3% |

| 10:1 | 2,975 | 850 | 8,200 | 28.9% |

| 5:1 | 1,840 | 850 | 8,200 | 13.5% |

The [51Cr] release assay is versatile and can be adapted for a wide range of target cell types, including both suspension and adherent cell lines. nih.gov However, the specific protocol often requires optimization based on the cell line's characteristics.

Suspension Cell Lines: For cells that grow in suspension (e.g., K-562, a classic target for NK cell assays), the protocol is straightforward. researchgate.net Cells are easily labeled, washed, and plated in round-bottom microplates for co-incubation with effector cells.

Adherent Cell Lines: When using cells that grow attached to a surface (e.g., fibroblast or sarcoma cell lines), the protocol must be modified. nih.gov The cells are typically detached from the culture flask, often using an enzyme like trypsin, before the labeling step. nih.gov Studies have shown that using adherent cells directly in the assay plate can lead to lower spontaneous release and higher susceptibility to cell-mediated cytotoxicity compared to using the same cells in suspension. nih.gov Incubation times for labeling may also need to be adjusted; for some adherent lines, a shorter incubation of 2 hours is sufficient, as longer periods may cause the cells to re-adhere or die. nih.gov

Experimental conditions such as the amount of [51Cr] used for labeling, the duration of the labeling incubation, and the E:T ratios must be empirically optimized for each specific cell system to ensure reliable and reproducible results. snmjournals.org

Table 2: Comparison of Assay Considerations for Different Cell Types This table outlines key differences in adapting the [51Cr] release assay for suspension versus adherent cell lines.

| Parameter | Suspension Cells | Adherent Cells |

| Preparation | Harvested directly from culture. | Requires detachment (e.g., with trypsin) from culture vessel before labeling. nih.gov |

| Spontaneous Release | Can be higher compared to adherent counterparts in some setups. | Generally lower when tested as an adherent monolayer. nih.gov |

| Labeling Time | Typically 1-2 hours. | May require shorter incubation times (e.g., 2 hours) to prevent re-adherence or death. nih.gov |

| Assay Plate | Typically V-bottom or round-bottom 96-well plates. nih.gov | Can be performed in flat-bottom plates (as an adherent monolayer) or round-bottom plates (as a suspension). nih.gov |

| Susceptibility to Lysis | Standard baseline. | May show increased susceptibility to lysis when tested as an adherent monolayer. nih.gov |

Cellular Kinetics and Trafficking Studies in In Vitro and Animal Models

Beyond cytotoxicity, [51Cr] is a valuable tool for labeling whole cells to track their fate in vivo. The stable intracellular label allows researchers to monitor cell survival, circulation time, and migration to specific organs or tissues in animal models.

Labeling red blood cells (RBCs) with [51Cr] is a classic method for determining erythrocyte lifespan and identifying sites of premature destruction. researchgate.netrichtlijnendatabase.nl When sodium chromate [51Cr] is incubated with whole blood, the chromate ion crosses the RBC membrane and is reduced intracellularly, binding firmly to the beta-chain of the hemoglobin molecule. This forms a stable, non-eluting label for the life of the cell.

Erythrocyte Survival: After re-injecting the labeled RBCs into an animal model, their survival in circulation can be measured by taking periodic blood samples and counting the remaining radioactivity. researchgate.net This data allows for the calculation of the red cell survival half-life, which is the time it takes for 50% of the labeled cells to be cleared from circulation. A shortened half-life is indicative of hemolytic anemia. richtlijnendatabase.nl Normal survival half-time for [51Cr]-labeled cells is typically 25-35 days.

Sequestration Studies: To identify the primary sites of RBC destruction, external radiation detectors can be placed over organs like the spleen and liver. An accumulation of radioactivity in the spleen (hypersplenism) or liver indicates that these organs are the sites of sequestration and premature destruction of the erythrocytes. researchgate.netrichtlijnendatabase.nl

Table 3: Illustrative Data for an Erythrocyte Survival and Sequestration Study This table shows hypothetical data from an animal model with hemolytic anemia, demonstrating a shortened RBC half-life and significant splenic sequestration.

| Day | % RBC Survival (from blood samples) | Spleen:Liver Radioactivity Ratio |

| 1 | 95% | 1.2 : 1 |

| 3 | 82% | 1.8 : 1 |

| 7 | 60% | 2.5 : 1 |

| 10 | 45% (Half-life < 10 days) | 3.1 : 1 |

| 14 | 28% | 3.5 : 1 |

Labeling lymphocytes with [51Cr] allows researchers to track their movement and distribution throughout the body, providing critical insights into immune surveillance and response. nih.govsnmjournals.org After isolating lymphocytes from a source (e.g., lymph nodes), labeling them with [51Cr], and infusing them back into an animal, their location can be determined by analyzing the radioactivity in various organs and tissues at different time points. nih.govnih.gov

These studies have been instrumental in demonstrating key immunological concepts:

Lymphocyte Homing: Research using [51Cr]-labeled cells has shown that lymphocytes exhibit nonrandom migration patterns. For instance, lymphocytes isolated from intestinal lymph nodes preferentially return to intestinal lymphoid tissues, while those from peripheral nodes home back to peripheral nodes, demonstrating the existence of organ-specific homing receptors. nih.gov

Lymphocyte Trapping: In response to an antigenic challenge, a transient "trapping" of circulating lymphocytes occurs in the draining lymph nodes and spleen. nih.govsnmjournals.org Studies in mice showed that following antigen injection, there was an increased localization of [51Cr]-labeled lymphocytes in these secondary lymphoid organs, a process crucial for initiating an immune response. nih.govsnmjournals.org This trapping effect was found to be dependent on the antigen dose and was a transient phenomenon, lasting approximately 24 hours. nih.gov

Platelet Turnover and Distribution in Animal Models

The radioactive isotope Chromium-51, in the form of [51Cr]chromate, has been a cornerstone in experimental hematology for studying the kinetics of blood components. nih.gov Its application extends to the labeling of platelets to investigate their survival time, turnover, and distribution within biological systems. nih.gov Animal models are crucial in this research, providing invaluable insights into platelet pathophysiology.

Research using animal models, such as rats and rabbits, is essential for preclinical assessments of various medical interventions and for understanding fundamental biological processes. nih.gov In the context of platelet research, [51Cr]chromate is utilized to label platelets in vitro before they are reintroduced into the animal model. Scientists can then track the clearance of these labeled platelets from circulation, allowing for the determination of their lifespan and the sites of their sequestration or destruction. This method has been instrumental in studying conditions that affect platelet count and function.

One of the challenges in using certain animal models, like rats, is the rapid coagulation of their blood, which necessitates swift collection protocols to ensure the quality of the platelet samples for labeling. nih.gov Despite these technical considerations, the use of 51Cr-labeled platelets in animal studies has provided a robust method for evaluating how various factors, including disease states and new therapeutic agents, affect platelet kinetics. nih.govnih.gov

Mechanistic Investigations of Intracellular Chromium Metabolism

The utility of [51Cr]chromate as a cellular label is intrinsically linked to its unique metabolic processing within the cell. Once the hexavalent chromate ion (Cr(VI)) enters the cell, it undergoes a series of reactions that result in its reduction and subsequent trapping, a process that has been the subject of detailed mechanistic studies.

Cellular Uptake and Reduction Pathways of Chromate

The entry of hexavalent [51Cr]chromate into cells is a critical first step for its function as a cellular label. Research has shown that Cr(VI) does not diffuse passively across the cell membrane but is transported via specific carriers. Studies in human erythrocytes and isolated rat hepatocytes have identified the cell membrane's anion-exchange carrier as the primary mechanism for chromate uptake. nih.gov This transport system is highly efficient, exhibiting a high affinity for the chromate ion. nih.gov The process is characterized by several key features:

Temperature Dependence : The uptake is sensitive to temperature, with a Q10 of approximately 2, indicating an active, energy-dependent process. nih.govnih.gov

Kinetics : The influx of chromate follows Michaelis-Menten kinetics. nih.gov

Inhibition : The process can be inhibited by the anion carrier inhibitor 4,4'-diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) and competitively inhibited by metavanadate. nih.govnih.gov High concentrations of physiological substrates like lactate (B86563) and sulfate (B86663) can also partially inhibit uptake. nih.gov

pH Influence : A lower extracellular pH enhances the rate of uptake, which may suggest the transport of the protonated HCrO4- form or an increased rate of intracellular reduction. nih.gov

Once inside the cell, the hexavalent [51Cr]chromate is rapidly reduced to its trivalent state (Cr(III)). nih.gov This reduction is a crucial step for intracellular retention. The primary cellular reductants are small molecules and enzymes, including:

Small Molecules : Ascorbate (Vitamin C), glutathione (B108866) (GSH), and cysteine are considered the most likely candidates for reducing chromate in the cytoplasm under physiological conditions. epa.govnih.gov

Enzymatic Systems : Certain redox-active proteins and enzyme systems possess chromate-reductase activity. These include hemoglobin, the NADPH-cytochrome P-450 reductase/cytochrome P-450 system found in microsomes, and enzymes in mitochondria. epa.govunm.edu

| Aspect | Key Research Finding | Reference(s) |

|---|---|---|

| Transport Mechanism | Mediated by the cell membrane anion-exchange carrier. | nih.gov |

| Kinetics | Follows Michaelis-Menten kinetics; uptake is rapid and unidirectional. | nih.govnih.gov |

| Primary Intracellular Reductants | Ascorbate, Glutathione (GSH), Cysteine. | epa.govnih.gov |

| Enzymatic Reductants | Hemoglobin, Cytochrome P-450 systems, Glutathione reductase. | epa.govunm.edu |

| Inhibitors | DIDS, Metavanadate, high levels of lactate/sulfate. | nih.govnih.gov |

Intracellular Binding and Sequestration of Reduced Chromium Species

The reduction of hexavalent 51Cr(VI) to the trivalent 51Cr(III) state inside the cell renders it unable to exit through the anion channel, effectively trapping it. nih.gov This newly formed 51Cr(III) is highly reactive and readily forms stable, nearly irreversible complexes with various intracellular components. nih.govunm.edu This process of binding and sequestration is fundamental to its use as a long-term cellular tracer.

In red blood cells, the primary binding site for the reduced chromium is the globin moiety of the hemoglobin molecule. unm.edudrugbank.com This binding is exceptionally stable and is maintained for the lifespan of the erythrocyte. unm.edu

In other cell types, such as platelets, the distribution is more complex. Studies have shown that after uptake, 51Cr is distributed throughout various subcellular compartments. Binding sites have been identified in the cytoplasm, as well as associated with microsomes and mitochondria. nih.gov The sequestration of Cr(III) involves its complexation with a wide range of intracellular molecules, preventing its re-oxidation or clearance from the cell. nih.govusgs.gov

Interaction with Cellular Macromolecules (e.g., DNA, Proteins) in Experimental Systems

The trivalent chromium (Cr(III)) generated from intracellular chromate reduction is known to interact extensively with cellular macromolecules, particularly proteins and nucleic acids. These interactions can lead to the formation of stable adducts and cross-links, which have been studied in various experimental systems to understand the mechanisms of chromium-induced genotoxicity.

Cr(III) does not typically interact with DNA directly but forms complexes with other molecules that then bind to DNA. The primary lesions formed are:

Binary Cr(III)-DNA Adducts : These involve the direct binding of a Cr(III) ion to the DNA backbone, often at the phosphate (B84403) groups or guanine (B1146940) bases. oup.comnih.gov

Ternary Cr-DNA Adducts : These are more complex structures where Cr(III) acts as a bridge between DNA and another molecule. This can result in DNA-protein cross-links (DPCs) or cross-links between DNA and small molecules like glutathione or amino acids. nih.govoup.complu.mx

Experimental studies in various cell systems, including Novikoff ascites hepatoma cells and rat organ tissues, have demonstrated that chromate exposure leads to the formation of specific DNA-protein cross-links. nih.govosti.gov Proteins identified in these cross-links include structural proteins like actin and nuclear lamins, rather than just DNA-binding histones. oup.comnih.gov The formation of these adducts is dose- and time-dependent and is considered a key event in chromium's biological activity. nih.govnih.gov Research indicates that the metabolic activation of Cr(VI) to Cr(III) is a prerequisite for these significant interactions with nucleic acids. nih.gov

| Interaction Type | Description | Key Molecular Partners | Reference(s) |

|---|---|---|---|

| Binary Adducts | Direct binding of Cr(III) to DNA. | DNA (Guanine bases, phosphate groups) | oup.comnih.gov |

| Ternary Adducts (DNA-Protein Cross-links) | Cr(III) forms a bridge between DNA and a protein. | Actin, Nuclear Lamins, other nuclear matrix proteins | oup.comnih.gov |

| Ternary Adducts (Small Molecule) | Cr(III) forms a bridge between DNA and a small ligand. | Glutathione, Cysteine, Histidine, Ascorbate | nih.govplu.mx |

Hematopoietic System Research Applications

In hematology, [51Cr]chromate has been a vital tool for quantitative measurements of blood components, providing a "gold standard" method for several diagnostic and research applications. snmjournals.orgnih.gov

Red Blood Cell Mass and Plasma Volume Determinations in Research

One of the most prominent applications of [51Cr]chromate is in the determination of red blood cell (RBC) volume, or mass, and total blood volume. nih.gov The technique is based on the radionuclide dilution principle. snmjournals.org A sample of a subject's blood is drawn, the red blood cells are labeled in vitro with sodium chromate 51Cr, and a precisely measured quantity of these labeled cells is reinjected into the circulation. richtlijnendatabase.nl

After allowing time for the labeled cells to disperse and equilibrate, a blood sample is taken, and the radioactivity is measured. By comparing the radioactivity of the post-injection sample to the total radioactivity of the injected dose, the total red blood cell volume can be accurately calculated.

This method has been historically significant in the study of various hematologic and cardiovascular disorders. snmjournals.orgnih.gov For a more comprehensive assessment, the 51Cr-RBC volume determination is often performed simultaneously with a plasma volume measurement. This is typically achieved using a second tracer, most commonly 125I-labeled albumin, in a dual-isotope technique. richtlijnendatabase.nlnih.govnih.gov This combined approach allows for the precise and simultaneous determination of both red cell mass and plasma volume, providing a complete picture of a subject's blood volume status. nih.gov Although alternative methods are now more common in clinical practice due to the discontinuation of clinical-grade 51Cr production, the principles and the historical data from this method remain foundational in hematological research. snmjournals.orgiaea.orgnih.gov

Splenic Sequestration and Organ Distribution Studies in Animal Models

The use of chromate ion Cr-51 ([51Cr]chromate) to label red blood cells (RBCs) has been a foundational technique in hematological research, providing critical insights into erythrocyte pathophysiology. In animal models, this method is particularly valuable for investigating splenic sequestration and the biodistribution of red blood cells. By tagging erythrocytes with 51Cr, researchers can track their circulation, survival, and sites of removal, especially within the reticuloendothelial system, which includes the spleen, liver, and bone marrow.

These studies are fundamental to understanding various conditions, such as hemolytic anemias, hypersplenism, and the effects of blood storage and transfusion. The spleen's role in filtering and removing old or damaged red blood cells from circulation is a key area of investigation. Animal models, ranging from rodents to larger mammals, allow for controlled experimental conditions to elucidate the mechanisms of splenic sequestration and the distribution of red blood cells to various organs.

Detailed Research Findings in Animal Models

Research utilizing 51Cr-labeled red blood cells in animal models has yielded significant findings regarding the dynamics of erythrocyte sequestration and organ distribution.

Rodent Models (Mice and Rats):

In studies involving syngeneic mice, the transfusion of nonviable 51Cr-labeled red blood cells demonstrated a clear pattern of sequestration. Twenty-four hours after transfusion, the principal sites of sequestration for these nonviable cells were the liver, spleen, and skeleton. The distribution of these cells was quantified, providing a clear picture of where damaged erythrocytes accumulate.

A study on the in vivo survival of 51Cr-labeled rat erythrocytes after in vitro exposure to pro-oxidant, direct-acting hemolytic agents provided insights into premature red blood cell destruction. The survival times of treated red blood cells were significantly shortened compared to control cells, indicating accelerated clearance from circulation, a process in which the spleen plays a major role.

Canine Models:

In canine models, 51Cr-labeling has been instrumental in evaluating the viability of stored red blood cells. Studies have assessed the post-transfusion viability of canine red blood cells stored under various conditions. For instance, the mean post-transfusion viability of canine red blood cells stored for 35 days in an additive solution was found to be 85% when assessed with the 51Cr technique. nih.gov This demonstrates the utility of this method in veterinary transfusion medicine for ensuring the quality of blood products.

Further research in dogs has explored the impact of different transfusion techniques on red blood cell survival. One study found that the method of administration (gravity flow versus infusion pumps) significantly affected the short-term survival of transfused autologous red blood cells. researchgate.netnih.gov

The following data tables present findings from studies using 51Cr-labeled erythrocytes in various animal models to investigate splenic sequestration and organ distribution.

Table 1: Sequestration of Nonviable 51Cr-Labeled Red Blood Cells in Syngeneic Mice (24 hours post-transfusion)

| Organ | Percentage of Nonviable RBCs Sequestered (%) |

| Liver | 31 ± 7 |

| Spleen | 25 ± 6 |

| Skeleton | Not specified |

This table shows the primary sites of sequestration for nonviable red blood cells in mice, highlighting the significant roles of the liver and spleen in clearing damaged erythrocytes from circulation.

Table 2: Post-Transfusion Viability of Stored Canine Red Blood Cells Using 51Cr Labeling

| Storage Condition | Mean Post-Transfusion Viability (%) |

| 35 days in Nutricel solution | 85 |

| 35 days in CPDA-1 | 38 |

This table compares the viability of canine red blood cells stored in two different solutions, as measured by the 51Cr labeling technique, demonstrating the impact of storage media on red blood cell quality. nih.gov

Table 3: Survival of 51Cr-Labeled Rat Erythrocytes After In Vitro Treatment

| Treatment | Red Blood Cell Survival (T½ in hours) |

| Control (Vehicle) | ~150 |

| DDS-NOH (180 µM) | ~50 |

| Divicine (1.6 mM) | ~40 |

| PHZ (1 mM) | ~25 |

This table illustrates the reduced survival half-life (T½) of rat red blood cells after exposure to various hemolytic agents, indicating accelerated clearance from circulation.

Applications of 51cr Chromate in Environmental Research and Biogeochemistry

Tracing Chromium Transport and Transformation in Aquatic Systems

The distinct radioactive signature of [51Cr]chromate makes it an effective tool for tracing the movement and fate of chromium in aquatic environments. Researchers can introduce a known quantity of 51Cr into a system and monitor its dispersion and chemical changes over time and distance.

One notable application was the tracking of the Columbia River's plume into the Pacific Ocean. nih.gov By measuring the 51Cr content, which had been introduced into the river from nuclear reactors, scientists were able to follow the river's freshwater plume for 350 kilometers out to sea. nih.gov This study demonstrated the utility of 51Cr as an oceanographic tool for determining the rates of transport and mixing of river water in the marine environment. nih.gov

In another study, 51Cr was used in conjunction with a conservative tracer (tritiated water) to investigate water and solute exchange in the hyporheic zone—the region of sediment and porous space beneath and alongside a stream bed. service.gov.uk This research, conducted in the Säva Brook in Sweden, revealed significant retardation of the reactive 51Cr(III) tracer compared to the conservative water tracer. service.gov.uk Over a 150-hour period within a 30 km reach, the reactive 51Cr tracer lost 76% of the mass that was initially injected, highlighting the substantial capacity of stream sediments to slow down and immobilize chromium. service.gov.uk The 51Cr(III) tracer was found to penetrate to a depth of 6 cm in the hyporheic sediments and showed a seven-fold greater retardation compared to the water tracer. service.gov.uk

These studies showcase how 51Cr provides critical data on key aquatic processes that are difficult to measure directly.

Table 1: Research Findings on 51Cr as an Aquatic Tracer

| Research Focus | Key Finding | Implication | Source(s) |

|---|---|---|---|

| Columbia River Plume | The river plume was successfully traced 350 km to sea using its 51Cr content. | Provides a tool for determining rates of large-scale transport and mixing in oceans. | nih.gov |

| Säva Brook Hyporheic Zone | 51Cr(III) showed a 7-fold increase in retardation compared to a conservative water tracer. | Demonstrates significant chromium immobilization and retardation within stream sediments. | service.gov.uk |

| Säva Brook Transport | 76% of the injected 51Cr(III) mass was lost from the water column over a 30 km reach. | Indicates that stream sediments act as a major sink for reactive solutes like chromium. | service.gov.uk |

Investigating Chromium Bioremediation and Immobilization Processes

Bioremediation of hexavalent chromium, Cr(VI), relies on the microbial reduction of this toxic, mobile form to the less toxic and less mobile trivalent form, Cr(III). nih.govresearchgate.netmdpi.com The ultimate goal is the effective immobilization of the resulting Cr(III), often through precipitation or sorption onto cell surfaces. nih.govnih.gov The [51Cr]chromate ion is a powerful tool for investigating the efficiency of these processes.

By introducing [51Cr]Cr(VI) to a bacterial culture, researchers can precisely track its transformation and fate. For instance, studies with bacteria like Ochrobactrum anthropi have shown that Cr(VI) is reduced to Cr(III). nih.gov However, the immobilization of this newly formed Cr(III) can be inhibited by soluble organic molecules in the culture medium, which can form stable, mobile complexes with Cr(III). nih.gov Using a 51Cr tracer allows for the quantitative measurement of how much chromium remains in solution versus how much is successfully immobilized on the bacterial cell debris. nih.gov

Similarly, in natural systems like stream sediments, 51Cr can be used to quantify immobilization. The Säva Brook study demonstrated that hyporheic sediments effectively retarded and stored 51Cr(III), preventing its further transport downstream. service.gov.uk This highlights the natural attenuation capacity of these environments. The study showed that while the conservative tracer was eventually washed out, a significant portion of the 51Cr(III) tracer remained in the sediments even after 63 days, confirming long-term immobilization. service.gov.uk Such experiments are crucial for understanding and predicting the effectiveness of both natural attenuation and engineered bioremediation strategies for chromium-contaminated sites.

Assessment of Chromium Speciation and Mobility in Soil and Sediment Matrices

The environmental risk posed by chromium is highly dependent on its chemical form, or speciation. frontiersin.org Hexavalent chromium, Cr(VI), is generally mobile and toxic, while trivalent chromium, Cr(III), is less mobile and often precipitates as insoluble hydroxides or oxides. frontiersin.orgnih.gov The radioisotope 51Cr is instrumental in studying the transformation between these species (redox reactions) and their subsequent mobility in soil and sediment.

Researchers can apply [51Cr]Cr(VI) to soil or sediment columns and monitor its movement and chemical conversion under different environmental conditions, such as varying pH and redox potential. nih.govird.fr For example, studies have shown that under aerobic conditions, more chromium is released from soil compared to anaerobic (anoxic) conditions, where reduction to Cr(III) is favored, leading to lower mobility. nih.gov The presence of other substances, like Fe(II) and sulfide (B99878), can enhance the reduction of Cr(VI) and its subsequent immobilization. nih.govnih.gov

In a study of contaminated coastal soils, it was found that chromite and Fe-Cr hydroxide (B78521) coprecipitates were the dominant species, resulting in low chromium mobility under normal conditions. nih.gov Using a 51Cr tracer in such a system would allow for direct measurement of the rate at which chromium leaches from these solid forms and how that rate changes with factors like salinity and flooding. nih.gov Similarly, studies on the effect of heating, such as during wildfires, have shown that Cr(III) in soil can be oxidized to the more mobile Cr(VI), increasing the risk of water contamination. ird.fr A 51Cr tracer could quantify the extent of this heat-induced mobilization.

Table 2: Factors Influencing Chromium Speciation and Mobility in Soil

| Factor | Effect on Chromium | Research Finding | Source(s) |

|---|---|---|---|

| Redox Conditions | Anoxic (reducing) conditions decrease Cr mobility. | 3 to 8 times more Cr was released under aerobic vs. anaerobic conditions. Reduction by Fe(II) and sulfide decreases Cr release. | nih.gov |

| Soil pH | Lower pH can increase the mobilization of Cr(III). | Cr(III) has poor stability at pH 5.5, while it precipitates at higher pH. Cr(VI) is volatile in both acidic and alkaline environments. | frontiersin.org |

| Organic Matter | Can enhance colloidal dispersion or bind metals. | Humic acid can enhance the mobility of submicron Cr2O3 colloids, while clay colloids favor short-distance mobilization. | nih.gov |

| Heating (e.g., Wildfire) | Can oxidize Cr(III) to more mobile Cr(VI). | Soil heating from 400 °C induces partial Cr(III) oxidation to Cr(VI) in various soil types. | ird.fr |

Plant Uptake and Translocation Studies of Chromium in Experimental Setups

Understanding the mechanisms of chromium uptake and movement within plants is critical for assessing risks to the food chain and for developing phytoremediation technologies. pjoes.comuenf.br Because chromium is not considered an essential element for plants, there is no specific transport mechanism for it. nih.gov Instead, it is often taken up through pathways intended for essential nutrients like sulfates, phosphates, or iron. nih.govresearchgate.netresearchgate.net The use of [51Cr]chromate allows for precise, quantitative studies of these processes.

In a typical experiment, plants are grown in a hydroponic solution or soil containing a known concentration of [51Cr]chromate. By measuring the radioactivity in different plant tissues (roots, stems, leaves) over time, researchers can determine the rate of uptake, the efficiency of translocation from roots to shoots, and the final distribution of chromium within the plant. pjoes.comresearchgate.net

Studies using isotopic tracers have shown that for many plant species, chromium accumulates predominantly in the roots, with very limited translocation to the aerial parts. pjoes.comnih.gov This is considered a tolerance mechanism, as it sequesters the toxic metal away from the metabolically active leaves. uenf.br The translocation factor (TF), which is the ratio of the metal concentration in the shoot to that in the root, is often much less than 1. pjoes.com However, this varies by plant species and the form of chromium supplied. For example, one study found that Alyssum maritima had a much higher ability to transfer chromium to its shoots compared to other ornamental plants tested. pjoes.com Using 51Cr provides the definitive data needed to calculate these bioconcentration and translocation factors accurately.

Table 3: Chromium Uptake and Translocation in Selected Plant Species

| Plant Species | Chromium Accumulation Pattern | Translocation Factor (TF) | Source(s) |

|---|---|---|---|

| Brassica juncea | Higher concentration in roots than shoots. | < 1 | pjoes.comresearchgate.net |

| Brassica oleracea | Higher concentration in roots than shoots. | < 1 | pjoes.comresearchgate.net |

| Aptenia cordifolia | Higher concentration in roots than shoots. | < 1 | pjoes.com |

| Alyssum maritima | Highest ability to translocate Cr to shoots among tested species. | Up to 1.91 | pjoes.com |

Computational and Theoretical Modeling of Chromium 51 Behavior

Pharmacokinetic and Pharmacodynamic Modeling of [51Cr]Chromate in Experimental Systems

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling provides a mathematical framework to describe the time course of a substance's journey through the body and its effects. nih.gov For [51Cr]chromate, these models are crucial for interpreting data from its primary application: the radiolabeling of red blood cells (RBCs) to study blood volume, cell survival, and blood loss. richtlijnendatabase.nlunm.edudrugbank.com

Pharmacokinetics (PK): What the Body Does to [51Cr]Chromate

The pharmacokinetic profile of [51Cr]chromate, once used to label RBCs, is defined by its binding, distribution, and elimination. The process begins when [51Cr]chromate is incubated with a blood sample. The dianionic chromate (B82759) ion penetrates the red blood cell membrane. unm.edu Inside the cell, it is reduced to the cationic Cr(III) state and binds firmly to the globin moiety of hemoglobin. unm.edudrugbank.com This binding is nearly irreversible and sequesters the 51Cr within the erythrocyte. unm.edu

The labeled cells are then reintroduced into circulation. richtlijnendatabase.nl The model must account for two key processes: the natural lifespan and sequestration of the RBCs, primarily by the spleen, and the slow elution of the 51Cr label from the cells back into the plasma. richtlijnendatabase.nlunm.edu Once liberated from the erythrocytes, either through cell senescence or elution, the chromium is not re-utilized for labeling other cells and is predominantly eliminated from the body via the kidneys. richtlijnendatabase.nlunm.edu

Pharmacodynamics (PD): What [51Cr]Chromate Does

The pharmacodynamic aspect relates the concentration and location of the 51Cr tracer to a measurable effect—in this case, the survival rate of the red blood cell population. nih.gov The rate of disappearance of radioactivity from circulation is modeled to determine the RBC survival half-time. In healthy humans, the normal apparent survival half-time for 51Cr-labeled red cells is typically 25 to 35 days. richtlijnendatabase.nlunm.edu This value is shorter than the true physiological lifespan of RBCs (around 120 days) due to the elution of the 51Cr from the cells, a factor that must be corrected for in the models. unm.edu

The labeling efficiency—the percentage of the total radioactivity that successfully binds to the red blood cells—is a critical parameter in these models. It is influenced by factors such as pH, temperature, and any potential cell damage during the labeling procedure. richtlijnendatabase.nl Research has shown that labeling efficiency can vary between species; for instance, the mean labeling efficiency for sheep RBCs was found to be 67.5%, which is lower than that typically achieved with human RBCs (approximately 90%). richtlijnendatabase.nlnih.gov Furthermore, studies in sheep with different hemoglobin types (Hb-A and Hb-B) revealed that 51Cr has a preferential affinity for Hb-B. nih.gov

| Parameter | Description | Typical Value/Finding | Source(s) |

| Binding Site | Location of 51Cr binding within the red blood cell. | Intracellular hemoglobin (globin moiety). | unm.edudrugbank.com |